[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate
説明
特性
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c1-28-10-9-21-16-6-5-14(23(26)27)11-15(16)18(25)29-12-17(24)22-19(13-20)7-3-2-4-8-19/h5-6,11,21H,2-4,7-10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUJFIUNQOOWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Structure
The molecular formula of the compound is . The structural components include:
- A nitrobenzoate moiety which is known for various biological activities.
- An amino group that can participate in hydrogen bonding.
- A cyano group that may influence the compound's reactivity and interaction with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 394.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The compound's biological activity may be attributed to its structural features, particularly the presence of the nitro group, which is often associated with antimicrobial and anticancer properties. The amino groups can enhance binding to biological targets, potentially leading to increased efficacy.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antimicrobial Activity : Nitro-substituted benzoates have been shown to possess antimicrobial properties. For instance, studies on related compounds suggest efficacy against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Nitro compounds are often investigated for their ability to inhibit tumor growth. Preliminary studies on similar structures have shown promising results in vitro against various cancer cell lines.
Case Studies
- In Vitro Studies : A study investigating a closely related compound demonstrated significant cytotoxic effects on human cancer cell lines, suggesting that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate may exhibit similar effects.
- Animal Models : In animal models, related compounds have shown anti-inflammatory properties, indicating potential therapeutic applications for inflammatory diseases.
Toxicology
While specific toxicity data for this compound is limited, related structures have been evaluated for safety profiles. It is crucial to assess the toxicity through:
- Acute Toxicity Tests : Evaluating the lethal dose (LD50) in animal models.
- Chronic Exposure Studies : Long-term studies to assess potential carcinogenic effects.
類似化合物との比較
Methyl 2-((2-(4-tert-butylbenzylamino)-2-oxoethyl)(propyl)amino)-5-nitrobenzoate
Structure: Shares the 2-oxoethylamino-5-nitrobenzoate backbone but substitutes the 1-cyanocyclohexyl group with a 4-tert-butylbenzyl moiety and includes a propylamino side chain. Synthesis: Prepared via a Ugi-Smiles reaction with a 17% yield, purified using petroleum ether/diethyl oxide (8:2) chromatography (Rf = 0.3) . Key Differences:
- The propylamino side chain may alter solubility compared to the methoxyethylamino group in the target compound.
[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methoxybenzoate
Structure: Contains a 2-oxoethylamino ester but replaces the 5-nitrobenzoate with a 2-methoxybenzoate and substitutes the 1-cyanocyclohexyl group with a 5-chloropyridinyl moiety. Key Differences:
Benzimidazole Derivatives (e.g., {[2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino}acetic Acid)
Structure: Features a benzimidazole ring linked to the 2-oxoethylamino chain instead of the cyanocyclohexyl group. The benzoate ester is replaced with acetic acid or other carboxylic acid derivatives. The benzimidazole core may enhance π-π stacking interactions in biological targets compared to the cyanocyclohexyl group .
Comparative Data Table
*Inferred formula based on structural analysis.
Key Findings and Implications
- Structural Flexibility: The 2-oxoethylamino-5-nitrobenzoate scaffold accommodates diverse substituents, enabling tuning of lipophilicity (e.g., cyanocyclohexyl vs. tert-butylbenzyl) and electronic properties (nitro vs. methoxy groups).
- Biological Potential: While benzimidazole derivatives show α-glucosidase inhibition, the target compound’s nitro group and cyanocyclohexyl moiety may offer unique interactions in drug design, warranting further study.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the multi-step synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate?
- Methodological Answer : The synthesis involves sequential reactions requiring precise control of temperature (±2°C), solvent polarity (e.g., DMF for intermediate steps), and catalysts (e.g., phosphorus pentasulfide for thioamide formation). Key steps include coupling the 1-cyanocyclohexylamine moiety to the 2-oxoethyl backbone, followed by esterification with the 5-nitrobenzoate derivative. Reaction progress should be monitored via TLC and HPLC to isolate intermediates with >95% purity. Side reactions (e.g., nitro group reduction) can be mitigated using inert atmospheres .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and confirms substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±0.001 Da). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. X-ray crystallography (if crystals are obtainable) provides absolute configuration data, as demonstrated in structurally similar benzamide derivatives .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (40°C/75% RH for 4 weeks). Monitor degradation via HPLC and FTIR to detect hydrolysis of the ester or amide bonds. For photostability, use UV light (320–400 nm) and track nitro group reduction using UV-Vis spectroscopy. Store lyophilized samples at −20°C in amber vials under argon to prevent oxidation .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s pharmacological mechanism of action?
- Methodological Answer : Use radioligand binding assays to screen for affinity at target receptors (e.g., GPCRs or kinases). Molecular docking simulations (AutoDock Vina) can predict interactions with active sites, guided by the nitro group’s electron-withdrawing effects. For in vitro bioactivity, employ cell viability assays (MTT) on cancer lines, with IC₅₀ calculations using nonlinear regression. Compare results to structurally related compounds (e.g., 5-nitrobenzoate derivatives) to establish structure-activity relationships .
Q. How can researchers evaluate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Follow OECD Guidelines 307/308 for soil and aqueous biodegradation studies. Use LC-MS/MS to quantify residues in environmental matrices. Acute toxicity in aquatic organisms (e.g., Daphnia magna) can be tested via 48-hour EC₅₀ assays. For abiotic degradation, simulate UV exposure and measure nitro group reduction products. Data should inform QSAR models to predict bioaccumulation and persistence .
Q. How should contradictory data in bioactivity or synthesis yields be systematically addressed?
- Methodological Answer : Apply Design of Experiments (DoE) principles, such as factorial designs, to isolate variables (e.g., solvent polarity vs. temperature). For bioactivity discrepancies, validate assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across independent labs. Statistical tools (ANOVA with Tukey’s post hoc) can identify outliers. Cross-reference crystallographic data (e.g., CCDC entries) to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
